1-(4-Methoxyphenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride
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Overview
Description
1-(4-Methoxyphenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride is a chemical compound with a molecular formula of C14H21N3O2 It is known for its unique structure, which includes a methoxyphenyl group and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride typically involves the reaction of 4-methoxybenzaldehyde with piperazine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is typically obtained in the form of a dihydrochloride salt to enhance its stability and solubility.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while reduction of the carbonyl group can produce 1-(4-methoxyphenyl)-2-(piperazin-1-yl)ethanol.
Scientific Research Applications
1-(4-Methoxyphenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with various receptors in the body, potentially modulating their activity. The methoxyphenyl group may also contribute to its biological effects by influencing its binding affinity and selectivity.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-one: This compound has a piperidine ring instead of a piperazine ring, which may result in different biological activity and chemical properties.
1-(4-Methoxyphenyl)-2-(morpholin-1-yl)ethan-1-one:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-2-piperazin-1-ylethanone;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.2ClH/c1-17-12-4-2-11(3-5-12)13(16)10-15-8-6-14-7-9-15;;/h2-5,14H,6-10H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFULXFQPDMCUBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CN2CCNCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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